Ethyl tetrahydrofurfurylacetate
Overview
Description
Ethyl tetrahydrofurfurylacetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound is known for its fruity, sweet aroma, making it a valuable component in the perfume and flavoring industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tetrahydrofurfurylacetate can be synthesized through the reductive etherification of furfural with ethanol in the presence of a catalyst. This process involves the hydrogenation of furfural followed by etherification . The reaction typically employs commercial palladium catalysts supported on activated carbon and is conducted under continuous flow conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves a two-step process combining hydrogenation and reaction with a strong Bronsted acid catalyst in batch conditions . This method ensures high selectivity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl tetrahydrofurfurylacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong bases or acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Sodium hydride (NaH) or potassium hydride (KH) are popular choices for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Various carboxylic acids and aldehydes.
Reduction: Different alcohols.
Substitution: Ethers and other substituted esters.
Scientific Research Applications
Ethyl tetrahydrofurfurylacetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Mechanism of Action
The mechanism of action of ethyl tetrahydrofurfurylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl tetrahydrofurfurylacetate can be compared with other similar compounds, such as:
Tetrahydrofurfuryl acetate: Known for its fruity, ethereal odor.
2-Methyltetrahydrofuran: A bio-based solvent with similar applications.
2,5-Dimethyltetrahydrofuran: Another bio-based solvent used in similar contexts.
Uniqueness: this compound stands out due to its specific combination of properties, including its pleasant aroma, stability, and versatility in various chemical reactions. Its unique structure allows it to be used in a wide range of applications, from fragrances to industrial solvents .
Properties
CAS No. |
4525-36-4 |
---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(2,4,6-trimethylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C10H20N2O/c1-5-10(13)12-8(2)6-11(4)7-9(12)3/h8-9H,5-7H2,1-4H3 |
InChI Key |
JHFYKGNJFTVPPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CN(CC1C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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